FK-453 vs. DPCPX and Theophylline: Comparative A1 Receptor Binding Affinity in Rat Cortical Membranes
In competitive radioligand binding assays using [3H]N6-cyclohexyladenosine in rat cerebral cortical membranes, FK-453 exhibited an IC50 of 17.2 nM for the adenosine A1 receptor. By comparison, the xanthine-based A1 antagonist DPCPX (PD116948) showed an IC50 of 4.7 nM, while theophylline required 67.7 μM to achieve comparable displacement [1]. This demonstrates that FK-453 occupies an intermediate potency position among A1 antagonists—substantially more potent than theophylline (by approximately 3,900-fold) but less potent than DPCPX (by approximately 3.7-fold)—providing researchers with a non-xanthine alternative when xanthine-based pharmacology is undesirable.
| Evidence Dimension | Adenosine A1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 17.2 nM |
| Comparator Or Baseline | DPCPX (PD116948): 4.7 nM; Theophylline: 67.7 μM; FR113452: 10.1 μM; CGS15943: 241 nM |
| Quantified Difference | FK-453 is 3.7-fold less potent than DPCPX; 3,936-fold more potent than theophylline; 587-fold more potent than its S-enantiomer FR113452 |
| Conditions | Competitive binding of [3H]N6-cyclohexyladenosine to rat cerebral cortical adenosine A1 receptors |
Why This Matters
Selecting FK-453 over DPCPX provides a non-xanthine chemical scaffold with nanomolar A1 affinity, enabling research applications where xanthine-related off-target effects or solubility limitations must be avoided.
- [1] Terai T, Kita Y, Kusunoki T, Shimazaki T, Ando T, Horiai H, Akahane A, Shiokawa Y, Yoshida K. A novel non-xanthine adenosine A1 receptor antagonist. Eur J Pharmacol. 1995 Jun 12;279(2-3):217-25. doi: 10.1016/0014-2999(95)00165-h. PMID: 7556404. View Source
